molecular formula C15H14N2O4S B2787820 N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide CAS No. 896342-92-0

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide

Cat. No.: B2787820
CAS No.: 896342-92-0
M. Wt: 318.35
InChI Key: FPWGRVFVYSHSSR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide is a benzamide derivative characterized by a methoxy group at position 2 and a nitro group at position 5 on the aniline ring, with a methylsulfanyl substituent at position 3 on the benzamide moiety. Applications remain speculative but could span medicinal chemistry (e.g., anticancer or antimicrobial agents) or agrochemical uses, given structural parallels to herbicidal benzamides ().

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-7-6-11(17(19)20)9-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGRVFVYSHSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then reacted with 3-methylsulfanylbenzoyl chloride under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzamides

Compound Name Substituents (Aniline Ring) Benzamide Substituents Key Properties/Applications Reference
N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide 2-OCH₃, 5-NO₂ 3-SCH₃ Potential bioactivity (inferred) N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 2-OH (non-aromatic) 3-CH₃ N,O-bidentate directing group for C–H activation
2-hydroxy-5-nitro-N-phenylbenzamide () 2-OH, 5-NO₂ None Precursor for benzoxazepines
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide () 3-NO₂, 2-NH₂ 3-CF₃, 4-methylpiperazine Not specified (synthetic intermediate)
  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound enhances lipophilicity compared to the hydroxy group in , which may improve membrane permeability in biological systems. However, the hydroxy group enables hydrogen bonding, critical for crystallinity and intermolecular interactions in metal-catalyzed reactions () .
  • Nitro Group Position: The para-nitro group (position 5) in the target compound versus meta-nitro (position 3) in alters electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling 3-(methylsulfanyl)benzoic acid derivatives with substituted anilines. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) to minimize oxidation of the methylsulfanyl group .
  • Nitration control : Introduce the nitro group post-amide formation to avoid side reactions, using mixed HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
    • Yield optimization : Monitor intermediates via TLC/HPLC. Yields range 50–70% after purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Purification :

  • Liquid-liquid extraction : Separate polar byproducts (e.g., nitro derivatives) using dichloromethane/water .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .
    • Characterization :
  • NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 347–349 .
  • X-ray crystallography : Use SHELXL for refinement; resolve ambiguities in nitro group orientation via residual density maps .

Q. What spectroscopic techniques are critical for monitoring its stability under varying pH and temperature?

  • UV-Vis spectroscopy : Track degradation (λmax ~320 nm for nitrobenzamide) under acidic (pH 2) or basic (pH 10) conditions at 25–60°C .
  • HPLC-DAD : Quantify decomposition products (e.g., demethylation or sulfoxide formation) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxy-5-nitro and 3-methylsulfanyl groups influence reactivity in cross-coupling reactions?

  • Electronic profiling :

  • Nitro group : Strong electron-withdrawing effect activates the aryl ring for nucleophilic substitution but deactivates electrophilic reactions .
  • Methylsulfanyl group : Acts as a weak electron donor via sulfur lone pairs, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
    • Case study : Suzuki coupling at the 3-methylsulfanyl position requires Pd(OAc)₂/XPhos in THF at 80°C, achieving ~65% yield .

Q. What strategies resolve crystallographic data contradictions, such as disordered nitro or methoxy groups?

  • Refinement protocols :

  • Use SHELXL’s PART and ISOR commands to model disorder in the nitro group .
  • Apply DFT calculations (e.g., Gaussian09) to validate methoxy group torsion angles against experimental data .
    • Validation tools : Check R-factor convergence (target <5%) and Fo-Fc maps for residual peaks .

Q. How can researchers analyze discrepancies between computational binding predictions and experimental biochemical assay results?

  • Case example : If molecular docking (AutoDock Vina) predicts strong binding to a kinase but assays show weak inhibition:

  • Solvent effects : Re-run docking with explicit water molecules and protonation states adjusted to pH 7.4 .
  • Kinetic assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and compare with docking scores .

Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition or receptor antagonism?

  • Biochemical assays :

  • Fluorescence polarization : Measure competitive binding against fluorescein-labeled ligands (e.g., for kinases) .
  • IC50 determination : Use dose-response curves (0.1–100 µM) in triplicate; validate with positive controls (e.g., staurosporine for kinases) .
    • Structural biology : Co-crystallize the compound with target proteins (e.g., cytochrome P450) and resolve structures at 1.8–2.2 Å resolution using synchrotron radiation .

Q. How can substituent modifications (e.g., replacing nitro with cyano) enhance bioactivity while retaining solubility?

  • SAR studies :

  • Nitro → cyano : Reduces electron-withdrawing effects, improving solubility in DMSO/water mixtures (logP decreases by ~0.5) .
  • Methylsulfanyl → sulfonyl : Enhances metabolic stability but may reduce membrane permeability .
    • Validation : Test analogs in parallel artificial membrane permeability assays (PAMPA) and microsomal stability assays .

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